molecular formula C21H32O2 B14692057 17-alpha-Propyl-19-nortestosterone CAS No. 27984-91-4

17-alpha-Propyl-19-nortestosterone

Katalognummer: B14692057
CAS-Nummer: 27984-91-4
Molekulargewicht: 316.5 g/mol
InChI-Schlüssel: HPCDOEGWOFWBNG-XUDSTZEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17-alpha-Propyl-19-nortestosterone is a synthetic anabolic-androgenic steroid derived from nandrolone (19-nortestosterone) It is a member of the 19-nortestosterone family, characterized by the absence of a carbon atom at the 19th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 17-alpha-Propyl-19-nortestosterone typically involves the modification of the steroid nucleus. One common method includes the alkylation of 19-nortestosterone at the 17-alpha position using propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 17-alpha-Propyl-19-nortestosterone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 17-alpha-Propyl-19-nortestosterone involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates gene expression and protein synthesis, leading to anabolic effects such as increased muscle mass and strength. Additionally, it exhibits progestogenic activity by interacting with progesterone receptors, influencing reproductive and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

    Nandrolone (19-nortestosterone): The parent compound, known for its anabolic and androgenic properties.

    17-alpha-Ethyl-19-nortestosterone: Another derivative with similar anabolic effects but different pharmacokinetic properties.

    17-alpha-Methyl-19-nortestosterone: Known for its oral bioavailability and potent anabolic effects

Uniqueness: 17-alpha-Propyl-19-nortestosterone is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its propyl group at the 17-alpha position enhances its anabolic activity while reducing androgenic side effects compared to other derivatives .

Eigenschaften

CAS-Nummer

27984-91-4

Molekularformel

C21H32O2

Molekulargewicht

316.5 g/mol

IUPAC-Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-17-propyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1

InChI-Schlüssel

HPCDOEGWOFWBNG-XUDSTZEESA-N

Isomerische SMILES

CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O

Kanonische SMILES

CCCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.